N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-methoxybenzyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of similar complex amide structures typically involves decarboxylative condensation reactions of hydroxylamines and α-ketoacids, highlighting methodologies that can potentially apply to the synthesis of the target compound (Lei Ju et al., 2011). Another relevant method includes the preparation of secondary amines from primary amines via nitrobenzenesulfonamides, which could be adapted for generating specific functional groups within the compound (Wataru Kurosawa et al., 2003).
Molecular Structure Analysis
The crystal structure of closely related compounds shows monoclinic space groups with specific unit cell dimensions, suggesting a method for analyzing the molecular structure of the target compound through X-ray crystallography (H. Hedian & V. Benin, 2011). These analyses help understand the molecule's conformation and bonding arrangements.
Chemical Reactions and Properties
The reactivity of similar compounds involves interactions with various reagents, indicating the possible chemical behavior of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-methoxybenzyl)oxalamide. For instance, the formation of amides through decarboxylative condensation hints at potential reactivity pathways (Lei Ju et al., 2011).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting points, and boiling points, can be deduced from the structural analysis and empirical data. The synthesis and characterization of hallucinogenic N-(2-methoxy)benzyl derivatives provide insights into physical properties that could relate to the compound (D. Zuba & Karolina Sekuła, 2013).
properties
IUPAC Name |
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-25(2)18-10-8-17(9-11-18)20(26(3)4)15-24-22(28)21(27)23-14-16-6-12-19(29-5)13-7-16/h6-13,20H,14-15H2,1-5H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRVFZNMDZLNBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-methoxybenzyl)oxalamide |
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